3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structure of this compound includes a chromen-2-one core, a morpholine ring, and a carboxylate ester group, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the 2,4-dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-2-one core reacts with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Morpholine Ring Formation: The morpholine ring can be formed by reacting the intermediate product with morpholine in the presence of a suitable base such as triethylamine.
Carboxylation: The final step involves the esterification of the morpholine ring with a carboxylic acid derivative, such as chloroformate, to form the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromen-2-one derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share a similar chromen-2-one core.
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and morpholine-4-sulfonic acid have similar morpholine rings.
Uniqueness
3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is unique due to the combination of its chromen-2-one core, 2,4-dimethoxyphenyl group, and morpholine carboxylate ester, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-14-17-6-5-16(30-23(26)24-8-10-29-11-9-24)13-20(17)31-22(25)21(14)18-7-4-15(27-2)12-19(18)28-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYOMFSNYZYSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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